molecular formula C11H15ClO2S B13523442 1-(4-Isopropylphenyl)ethane-1-sulfonyl chloride

1-(4-Isopropylphenyl)ethane-1-sulfonyl chloride

Cat. No.: B13523442
M. Wt: 246.75 g/mol
InChI Key: PZVAGGCFNGILJX-UHFFFAOYSA-N
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Description

1-[4-(Propan-2-yl)phenyl]ethane-1-sulfonyl chloride is an organic compound that belongs to the class of sulfonyl chlorides. It is characterized by the presence of a sulfonyl chloride group attached to an aromatic ring, which is further substituted with an isopropyl group. This compound is of significant interest in organic synthesis and various industrial applications due to its reactivity and versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(propan-2-yl)phenyl]ethane-1-sulfonyl chloride typically involves the sulfonation of an aromatic precursor followed by chlorination. One common method is the reaction of 1-[4-(propan-2-yl)phenyl]ethane with chlorosulfonic acid under controlled conditions to introduce the sulfonyl chloride group.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: 1-[4-(Propan-2-yl)phenyl]ethane-1-sulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, or thiols, leading to the formation of sulfonamides, sulfonates, and sulfonothioates, respectively.

    Reduction Reactions: The sulfonyl chloride group can be reduced to a sulfonyl hydride using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The aromatic ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions:

    Nucleophiles: Amines, alcohols, thiols

    Reducing Agents: Lithium aluminum hydride

    Oxidizing Agents: Nitric acid, halogens

Major Products Formed:

    Sulfonamides: Formed by reaction with amines

    Sulfonates: Formed by reaction with alcohols

    Sulfonothioates: Formed by reaction with thiols

Scientific Research Applications

1-[4-(Propan-2-yl)phenyl]ethane-1-sulfonyl chloride has diverse applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Employed in the modification of biomolecules for studying protein-ligand interactions and enzyme mechanisms.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: Utilized in the production of specialty chemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 1-[4-(propan-2-yl)phenyl]ethane-1-sulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, facilitating the formation of covalent bonds with various functional groups. This reactivity is exploited in organic synthesis to introduce sulfonyl groups into target molecules, thereby modifying their chemical and physical properties.

Comparison with Similar Compounds

    1-[4-(Propan-2-yl)phenyl]methane-1-sulfonyl chloride: Similar structure but with a different alkyl chain length.

    1-[4-(Propan-2-yl)phenyl]ethane-1-sulfonyl fluoride: Similar structure but with a sulfonyl fluoride group instead of a chloride.

Uniqueness: 1-[4-(Propan-2-yl)phenyl]ethane-1-sulfonyl chloride is unique due to its specific reactivity profile, which makes it particularly useful in certain synthetic applications. The presence of the isopropyl group also influences its steric and electronic properties, differentiating it from other sulfonyl chlorides.

Properties

Molecular Formula

C11H15ClO2S

Molecular Weight

246.75 g/mol

IUPAC Name

1-(4-propan-2-ylphenyl)ethanesulfonyl chloride

InChI

InChI=1S/C11H15ClO2S/c1-8(2)10-4-6-11(7-5-10)9(3)15(12,13)14/h4-9H,1-3H3

InChI Key

PZVAGGCFNGILJX-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)C(C)S(=O)(=O)Cl

Origin of Product

United States

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